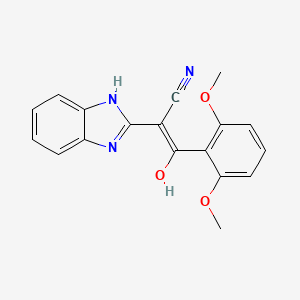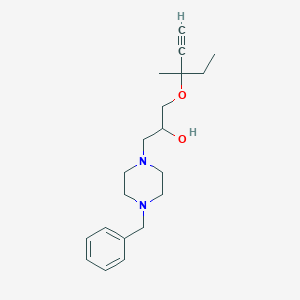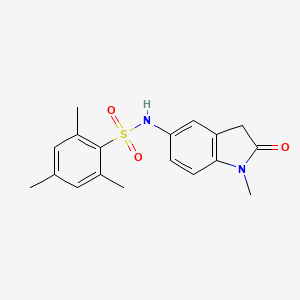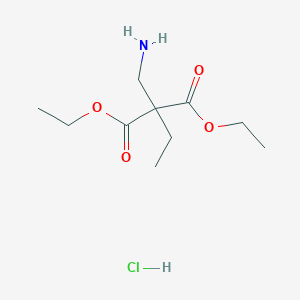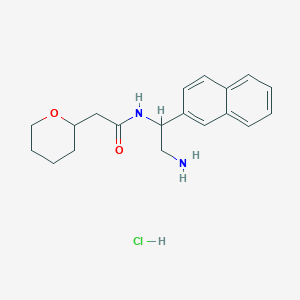
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride, commonly known as ANE, is a chemical compound that has been increasingly studied in scientific research due to its potential therapeutic applications. ANE is a member of the family of compounds known as phenylalkylamines, which have been found to have a variety of biological activities.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride involves the reaction of 2-naphthyl ethylamine with 2-(oxan-2-yl)acetic acid to form the desired product. The reaction is carried out in the presence of a coupling agent and a base to facilitate the formation of the amide bond. The final product is obtained as a hydrochloride salt by treatment with hydrochloric acid.
Starting Materials
2-naphthyl ethylamine, 2-(oxan-2-yl)acetic acid, Coupling agent (e.g. EDC, HATU), Base (e.g. DIPEA, TEA), Hydrochloric acid
Reaction
Step 1: Dissolve 2-naphthyl ethylamine (1.0 equiv) and 2-(oxan-2-yl)acetic acid (1.1 equiv) in dry DMF., Step 2: Add the coupling agent (1.1 equiv) and the base (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Quench the reaction by adding water and extract the product with ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure., Step 5: Dissolve the crude product in ethanol and add hydrochloric acid to form the hydrochloride salt., Step 6: Filter the product and wash with ethanol to obtain the final product as a hydrochloride salt.
Wirkmechanismus
The mechanism of action of ANE is not fully understood, but it is believed to act on several targets in the body, including ion channels, receptors, and enzymes. ANE has been found to modulate the activity of several ion channels, including TRPV1 and TRPA1, which are involved in pain sensation and inflammation. ANE has also been found to activate the G protein-coupled receptor GPR55, which is involved in a variety of physiological processes.
Biochemische Und Physiologische Effekte
ANE has been found to have several biochemical and physiological effects in the body. In addition to its effects on ion channels and receptors, ANE has been found to increase the levels of several neurotransmitters, including dopamine and serotonin. ANE has also been found to increase the levels of several antioxidant enzymes, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ANE is that it has been found to have a relatively low toxicity profile, making it a potentially safe compound for use in therapeutic applications. However, one limitation of ANE is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
Zukünftige Richtungen
There are several future directions for research on ANE. One area of interest is the development of targeted therapies based on ANE's effects on ion channels and receptors. Another area of interest is the study of ANE's effects on the immune system, as it has been found to have anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanism of action of ANE and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
ANE has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, ANE has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation research has shown that ANE can reduce inflammation in animal models of arthritis and colitis. In neurological research, ANE has been found to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.ClH/c20-13-18(21-19(22)12-17-7-3-4-10-23-17)16-9-8-14-5-1-2-6-15(14)11-16;/h1-2,5-6,8-9,11,17-18H,3-4,7,10,12-13,20H2,(H,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZFZRCLMDIVQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)
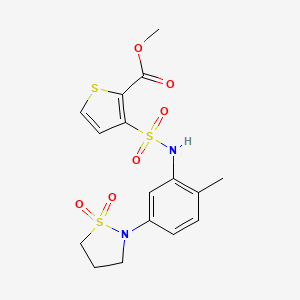
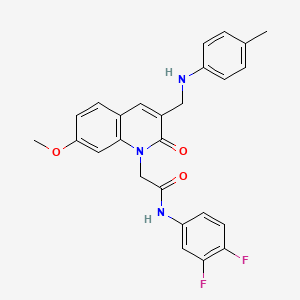
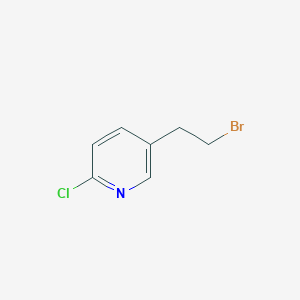
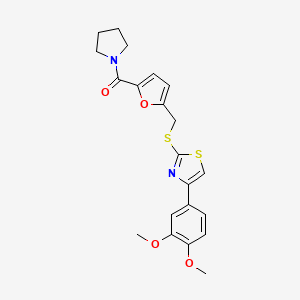
![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)
![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)
![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)
![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)
